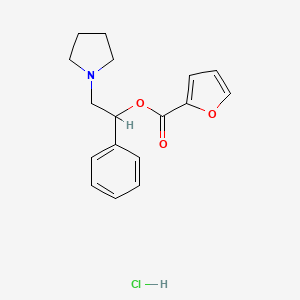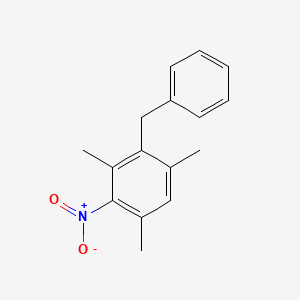![molecular formula C26H24N2O6 B14337378 1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) CAS No. 95965-06-3](/img/structure/B14337378.png)
1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes two nitrobenzene groups connected by a dimethoxyphenylene bridge
准备方法
The synthesis of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-methyl-4-nitrobenzaldehyde under acidic conditions, followed by a series of purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
化学反应分析
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often facilitated by catalysts such as Lewis acids.
科学研究应用
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular signaling .
相似化合物的比较
Similar compounds include:
1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione): This compound shares a similar phenylene core but differs in its functional groups.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione): Another related compound with a different set of functional groups, used in different applications.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a similar methoxyphenylene structure but with different substituents.
The uniqueness of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic electronics.
属性
CAS 编号 |
95965-06-3 |
|---|---|
分子式 |
C26H24N2O6 |
分子量 |
460.5 g/mol |
IUPAC 名称 |
1,4-dimethoxy-2,5-bis[2-(2-methyl-4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H24N2O6/c1-17-13-23(27(29)30)11-9-19(17)5-7-21-15-26(34-4)22(16-25(21)33-3)8-6-20-10-12-24(28(31)32)14-18(20)2/h5-16H,1-4H3 |
InChI 键 |
ZRZSYYSQNYNMRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C=CC2=CC(=C(C=C2OC)C=CC3=C(C=C(C=C3)[N+](=O)[O-])C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/structure/B14337350.png)

![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)


